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Compound of Interest

Compound Name: Bis(2-butoxyethyl) phthalate

Cat. No.: B129118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note
This document provides detailed spectroscopic information and standardized protocols for the

identification and characterization of Bis(2-butoxyethyl) phthalate, a common plasticizer. The

following sections include tabulated nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopy data, alongside comprehensive experimental procedures to ensure accurate and

reproducible results.

Chemical Structure
IUPAC Name: bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1] Molecular Formula: C₂₀H₃₀O₆[1]

Molecular Weight: 366.45 g/mol [1]
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Figure 1: Chemical Structure of Bis(2-butoxyethyl) phthalate. Source: PubChem

Spectroscopic Data Summary
The structural elucidation of Bis(2-butoxyethyl) phthalate can be achieved through the

combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected chemical shifts

and absorption bands are summarized below.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms

within the molecule. The expected chemical shifts for Bis(2-butoxyethyl) phthalate are

presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.75 - 7.72 m 2H Aromatic (H-3, H-6)

7.56 - 7.53 m 2H Aromatic (H-4, H-5)

4.40 t, J=4.8 Hz 4H O-CH₂-CH₂-O

3.73 t, J=4.8 Hz 4H O-CH₂-CH₂-O

3.50 t, J=6.6 Hz 4H O-CH₂-CH₂-CH₂-CH₃

1.58 - 1.51 m 4H O-CH₂-CH₂-CH₂-CH₃

1.41 - 1.32 m 4H O-CH₂-CH₂-CH₂-CH₃

0.92 t, J=7.4 Hz 6H O-CH₂-CH₂-CH₂-CH₃

Note: Data is referenced to a typical spectrum in CDCl₃. Chemical shifts and coupling

constants (J) may vary slightly depending on the solvent and instrument used.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon

atoms in a molecule. The characteristic chemical shifts for Bis(2-butoxyethyl) phthalate are

detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Chemical Shift (δ) ppm Assignment

167.7 C=O

132.4 Aromatic (C-1, C-2)

131.0 Aromatic (C-4, C-5)

128.8 Aromatic (C-3, C-6)

70.8 O-CH₂-CH₂-CH₂-CH₃

68.9 O-CH₂-CH₂-O

64.6 O-CH₂-CH₂-O

31.7 O-CH₂-CH₂-CH₂-CH₃

19.3 O-CH₂-CH₂-CH₂-CH₃

13.8 O-CH₂-CH₂-CH₂-CH₃

Note: Data is referenced to a typical spectrum in CDCl₃. Chemical shifts may vary slightly

depending on the solvent and instrument used.

IR spectroscopy identifies functional groups present in a molecule based on their characteristic

absorption of infrared radiation. Key IR absorption bands for Bis(2-butoxyethyl) phthalate are

listed in Table 3.[1]

Table 3: Infrared (IR) Spectroscopic Data for Bis(2-butoxyethyl) phthalate
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Wavenumber (cm⁻¹) Intensity Assignment

2959 Strong C-H stretch (aliphatic)

2871 Strong C-H stretch (aliphatic)

1729 Very Strong C=O stretch (ester)

1280 Strong C-O stretch (ester)

1124 Strong C-O-C stretch (ether)

1072 Strong C-O stretch (ester)

743 Strong
C-H bend (aromatic, ortho-

disubstituted)

Note: Spectra are typically acquired as a neat thin film.

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Bis(2-butoxyethyl)
phthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of Bis(2-
butoxyethyl) phthalate.

Bis(2-butoxyethyl) phthalate sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

NMR tube (5 mm diameter)

Pipette and tips

Vortex mixer

NMR spectrometer (e.g., 300 MHz or higher)
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Sample Preparation:

Accurately weigh approximately 10-20 mg of Bis(2-butoxyethyl) phthalate into a clean,

dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the

vial.

Gently vortex the vial until the sample is completely dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column

height should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or

automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

For ¹H NMR:

Acquire the spectrum using standard acquisition parameters. A sufficient number of

scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of

scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise

ratio.
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Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum of liquid Bis(2-butoxyethyl)
phthalate using the neat thin film method.

Bis(2-butoxyethyl) phthalate sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone or other suitable solvent for cleaning

Lens tissue

Sample Preparation:

Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small

amount of acetone and gently wiping with a lens tissue. Handle the plates by their edges

to avoid transferring moisture and oils.

Place one to two drops of the liquid Bis(2-butoxyethyl) phthalate onto the center of one

salt plate.

Carefully place the second salt plate on top, allowing the liquid to spread and form a thin,

uniform film between the plates.

Instrument Setup and Data Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum.

Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

Cleaning:

After analysis, carefully separate the salt plates.

Clean the plates thoroughly with a suitable solvent (e.g., acetone) and wipe them dry with

a lens tissue.

Store the clean plates in a desiccator to prevent damage from atmospheric moisture.

Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic identification of

Bis(2-butoxyethyl) phthalate.
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Caption: Experimental workflow for spectroscopic identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Identification of Bis(2-butoxyethyl)
phthalate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129118#spectroscopic-identification-nmr-ir-of-bis-2-
butoxyethyl-phthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b129118?utm_src=pdf-body-img
https://www.benchchem.com/product/b129118?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-butoxyethyl_-phthalate
https://pubchem.ncbi.nlm.nih.gov/compound/Bis_2-butoxyethyl_-phthalate
https://www.benchchem.com/product/b129118#spectroscopic-identification-nmr-ir-of-bis-2-butoxyethyl-phthalate
https://www.benchchem.com/product/b129118#spectroscopic-identification-nmr-ir-of-bis-2-butoxyethyl-phthalate
https://www.benchchem.com/product/b129118#spectroscopic-identification-nmr-ir-of-bis-2-butoxyethyl-phthalate
https://www.benchchem.com/product/b129118#spectroscopic-identification-nmr-ir-of-bis-2-butoxyethyl-phthalate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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